molecular formula C8F18O6S2Zn B3042099 Zinc nonafluorobutanesulphonate CAS No. 502457-69-4

Zinc nonafluorobutanesulphonate

Cat. No.: B3042099
CAS No.: 502457-69-4
M. Wt: 663.6 g/mol
InChI Key: CMUICSBDARJXPJ-UHFFFAOYSA-L
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Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for Zinc nonafluorobutanesulphonate is not available, Zinc compounds can produce poisonous fumes when exposed to fire . They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Zinc-based compounds have been extensively researched for their potential in various fields. For instance, Zinc-based metal-organic frameworks (MOFs) have shown promise in targeted drug delivery and biomedical applications . Moreover, Zinc oxide-based antimicrobial coatings are being explored for their potential in biomedical applications . These developments suggest that Zinc nonafluorobutanesulphonate could also have potential future applications in similar areas.

Mechanism of Action

Target of Action

Zinc nonafluorobutanesulphonate, as a zinc compound, primarily targets zinc-dependent proteins . These proteins include enzymes and transcription factors that play crucial roles in various biological processes . Zinc is also known to interact with zinc finger proteins (ZFPs) , which are involved in transcription, protein degradation, DNA repair, and cell migration .

Mode of Action

This compound interacts with its targets by providing the necessary zinc ions. Zinc has three primary biological roles: catalytic , structural , and regulatory . As a catalytic ion, zinc is an essential part of many enzymes, facilitating various biochemical reactions. In its structural role, zinc maintains the correct conformation of proteins, enabling them to recognize specific DNA, RNA, and protein sequences . As a regulatory ion, zinc controls intercellular communication and intracellular events .

Biochemical Pathways

This compound affects numerous biochemical pathways due to the widespread role of zinc in the body. It is involved in cell cycle progression , immune functions , meiosis , and many other physiological procedures . Zinc is also critical for maintaining cellular homeostasis . Disruption of zinc homeostasis often coincides with disease progression .

Pharmacokinetics

The pharmacokinetics of this compound would be similar to other zinc compounds. Zinc is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to the broad roles of zinc. For instance, zinc is known to act as an immune modulator, playing an important role in antiviral immunity . It also has anti-inflammatory and antioxidant properties . In the context of respiratory tract infections, zinc supplementation has been shown to reduce symptom duration and severity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain dietary components can affect the absorption of zinc . Furthermore, the massive use of zinc nanosized products could potentially pose environmental hazards as they are eventually released into the ecosystem . The alkaline environment can also influence the action of zinc compounds .

Chemical Reactions Analysis

Zinc nonafluorobutanesulphonate can undergo various chemical reactions, including:

Common reagents used in these reactions include ammonia, hydroxides, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

zinc;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4HF9O3S.Zn/c2*5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h2*(H,14,15,16);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUICSBDARJXPJ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F18O6S2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694203
Record name Zinc bis(nonafluoro-1-butanesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502457-69-4
Record name Zinc bis(nonafluoro-1-butanesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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